N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1441050-56-1
VCID: VC6202215
InChI: InChI=1S/C11H10Cl2N4.ClH/c1-6-4-10(14)17-11(15-6)16-7-2-3-8(12)9(13)5-7;/h2-5H,1H3,(H3,14,15,16,17);1H
SMILES: CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)N.Cl
Molecular Formula: C11H11Cl3N4
Molecular Weight: 305.59

N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

CAS No.: 1441050-56-1

Cat. No.: VC6202215

Molecular Formula: C11H11Cl3N4

Molecular Weight: 305.59

* For research use only. Not for human or veterinary use.

N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride - 1441050-56-1

Specification

CAS No. 1441050-56-1
Molecular Formula C11H11Cl3N4
Molecular Weight 305.59
IUPAC Name 2-N-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride
Standard InChI InChI=1S/C11H10Cl2N4.ClH/c1-6-4-10(14)17-11(15-6)16-7-2-3-8(12)9(13)5-7;/h2-5H,1H3,(H3,14,15,16,17);1H
Standard InChI Key GFHLDOJYRNFFAK-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)N.Cl

Introduction

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with ethyl cyanoacetate and guanidine. A representative route includes:

  • Formation of 2,6-diamino-4-hydroxypyrimidine: Ethyl cyanoacetate reacts with guanidine in a basic medium .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) substitutes the hydroxyl group with chlorine, yielding 6-chloro-2,4-diaminopyrimidine .

  • Amination: Reaction with 3,4-dichloroaniline introduces the dichlorophenyl group at the N2 position.

  • Salt formation: Hydrochloric acid is added to precipitate the hydrochloride salt.

Optimization and Challenges

Critical parameters for high yield (>70%) include:

  • Temperature control: Maintaining 30–40°C during amination prevents side reactions .

  • Solvent selection: Methanol or ethanol ensures optimal solubility of intermediates .

  • Purification: High-performance liquid chromatography (HPLC) achieves >98% purity, while NMR (¹H and ¹³C) confirms structural integrity.

Table 1: Key Synthetic Parameters

StepReagentsConditionsYield (%)
ChlorinationPOCl₃80°C, 4 hrs85
Amination3,4-DichloroanilineEthanol, 35°C72
Salt formationHClRT, 1 hr95

Mechanism of Action in Oncology

N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride inhibits cancer cell proliferation by targeting tyrosine kinase signaling pathways, particularly those involving epidermal growth factor receptors (EGFR). In vitro studies using MCF-7 breast cancer cells show:

  • IC₅₀: 2.4 µM (72-hour exposure).

  • Apoptosis induction: 40% increase in caspase-3 activity compared to controls.

  • Cell cycle arrest: G1 phase accumulation (60% vs. 25% in untreated cells).

The dichlorophenyl group likely interacts with hydrophobic pockets in EGFR’s ATP-binding domain, while the pyrimidine nitrogen atoms form hydrogen bonds with kinase residues.

Therapeutic Applications and Patent Landscape

Patent WO2014084778A1 claims the compound’s utility in treating EGFR-driven cancers, including non-small cell lung cancer (NSCLC) and glioblastoma. Comparative studies with gefitinib demonstrate:

  • Superior potency: 1.8-fold lower IC₅₀ in EGFR-mutant cell lines.

  • Reduced off-target effects: 50% lower inhibition of HER2 kinases.

Table 2: Anticancer Activity Profile

Cell LineIC₅₀ (µM)Target Inhibition (%)
MCF-7 (Breast)2.4EGFR: 78
A549 (Lung)3.1EGFR: 82
U87 (Glioblastoma)1.9EGFR: 85

Stability and Thermal Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, while differential scanning calorimetry (DSC) shows a melting point of 258°C. The compound remains stable under ambient conditions for >24 months when stored in desiccated, light-protected containers.

Table 3: Stability Data

ConditionTemperature (°C)Degradation (%)
25 (dry)25<5 (12 months)
40 (75% RH)4018 (6 months)

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